molecular formula C18H16O B11864056 (3-(4-Methylnaphthalen-1-yl)phenyl)methanol CAS No. 1349719-08-9

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol

Cat. No.: B11864056
CAS No.: 1349719-08-9
M. Wt: 248.3 g/mol
InChI Key: FNHFLAQXPIIWHA-UHFFFAOYSA-N
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Description

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenylmethanol group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-methylnaphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylnaphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)ketone.

    Reduction: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylnaphthalen-1-yl)methanol
  • (4-Methylnaphthalen-1-yl)phenylmethane
  • (4-Methylnaphthalen-1-yl)phenylketone

Uniqueness

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

1349719-08-9

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

[3-(4-methylnaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C18H16O/c1-13-9-10-17(18-8-3-2-7-16(13)18)15-6-4-5-14(11-15)12-19/h2-11,19H,12H2,1H3

InChI Key

FNHFLAQXPIIWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=CC=CC(=C3)CO

Origin of Product

United States

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